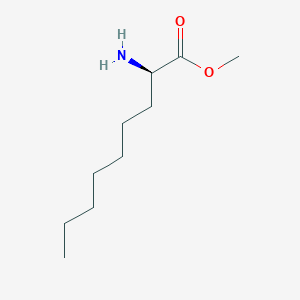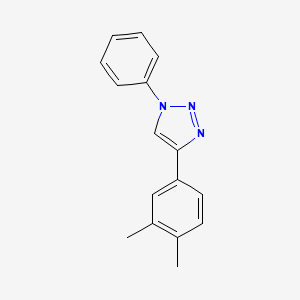
5-(4-Methylphenyl)pent-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylphenyl)pent-4-yn-1-ol is an organic compound with the molecular formula C12H14O. It is a member of the alkyne alcohol family, characterized by the presence of both an alkyne group (a carbon-carbon triple bond) and a hydroxyl group (-OH). This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)pent-4-yn-1-ol typically involves the reaction of 4-methylphenylacetylene with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the alkyne group reacts with the formaldehyde to form the desired product. The reaction conditions usually involve the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methylphenyl)pent-4-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out under mild conditions.
Substitution: Common reagents include thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, and ammonia (NH3) for converting it to an amine.
Major Products Formed
Oxidation: The major products are 5-(4-Methylphenyl)pent-4-yn-1-one (a ketone) or 5-(4-Methylphenyl)pent-4-yn-1-al (an aldehyde).
Reduction: The major products are 5-(4-Methylphenyl)pent-4-en-1-ol (an alkene) or 5-(4-Methylphenyl)pentan-1-ol (an alkane).
Substitution: The major products are 5-(4-Methylphenyl)pent-4-yn-1-chloride (a chloride) or 5-(4-Methylphenyl)pent-4-yn-1-amine (an amine).
Applications De Recherche Scientifique
5-(4-Methylphenyl)pent-4-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of bioactive molecules that can interact with biological systems.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(4-Methylphenyl)pent-4-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentyn-1-ol: A simpler alkyne alcohol with a shorter carbon chain.
5-Phenylpent-4-yn-1-ol: A similar compound with a phenyl group instead of a 4-methylphenyl group.
5-(4-Methylphenyl)pent-4-en-1-ol: A similar compound with an alkene group instead of an alkyne group.
Uniqueness
5-(4-Methylphenyl)pent-4-yn-1-ol is unique due to the presence of both a 4-methylphenyl group and an alkyne group. This combination of functional groups imparts unique chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
5-(4-methylphenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h6-9,13H,2,4,10H2,1H3 |
Clé InChI |
GRCVTXIXDZRUGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)
![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)

![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)

![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)





![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)

